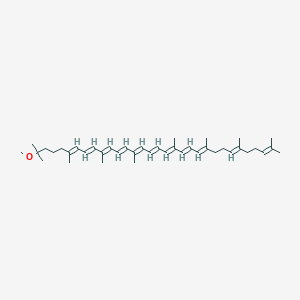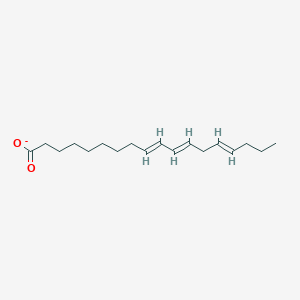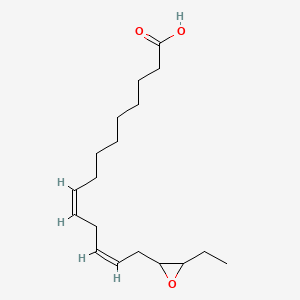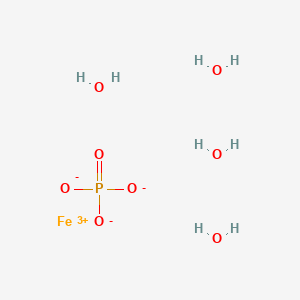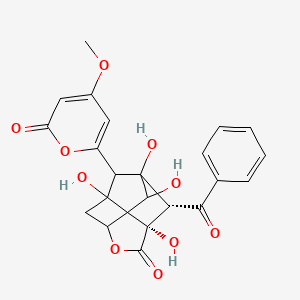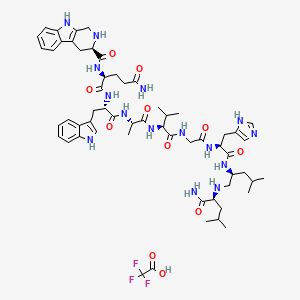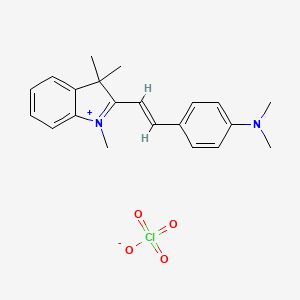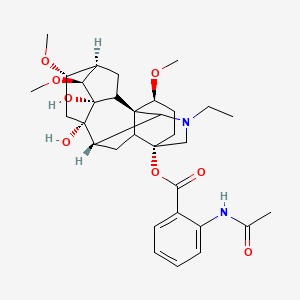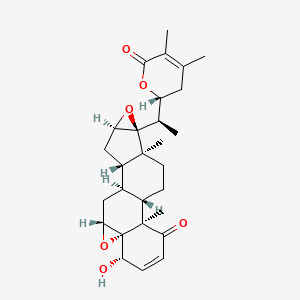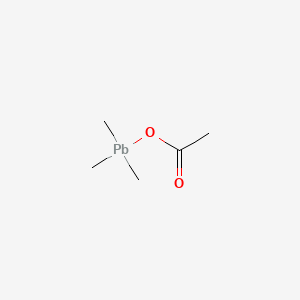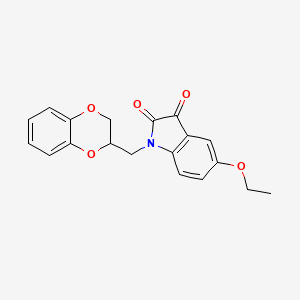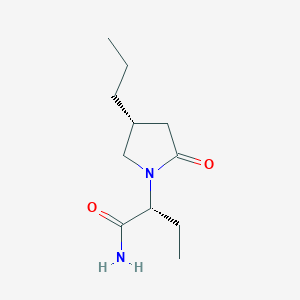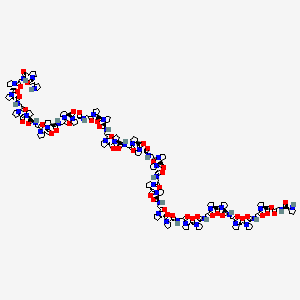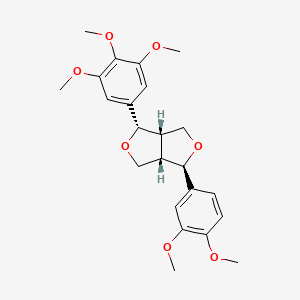
Epimagnolin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epimagnolin A is a natural product found in Hernandia ovigera, Annona mucosa, and Magnolia biondii with data available.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Effects
Epimagnolin A, extracted from the flower buds of Magnolia fargesii, has shown potential in the realm of anti-inflammatory treatments. A study revealed that this compound can significantly reduce the production of IL-6, a pro-inflammatory cytokine, in PMA-stimulated THP-1 cells. This effect is attributed to the inhibition of p38/NF‐κB and AP‐1 signaling pathways, suggesting that this compound might be a promising compound for treating inflammatory diseases (Chun et al., 2019).
Interaction with ABC Transporters
This compound has been studied for its interaction with human ATP-binding cassette (ABC) transporter ABCB1, a crucial protein for drug and xenobiotic pharmacokinetics. Research indicates that this compound can inhibit the export of calcein in Flp-In-293/ABCB1 cells and stimulate the ATPase activity of ABCB1. These findings point to this compound affecting the transport activity of ABCB1, potentially impacting drug resistance mechanisms (Mitani et al., 2018).
Cancer Treatment Potential
In cancer research, this compound has been identified as a compound that may target mTOR, a key element in carcinogenesis and cancer cell proliferation. It was found to inhibit cell proliferation and transformation by impacting the mTOR-Akt-p70S6K and mTOR-Akt-GSK3β-AP‐1 signaling pathways, suggesting potential as a chemopreventive or therapeutic agent for cancer treatment, particularly for lung cancer cells (Yoo et al., 2019).
Propiedades
Fórmula molecular |
C23H28O7 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
(3R,3aS,6S,6aS)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan |
InChI |
InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22-/m1/s1 |
Clave InChI |
MFIHSKBTNZNJIK-ZPGKAZOCSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@H]2[C@@H]3CO[C@@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC |
SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Sinónimos |
epimagnolin epimagnolin A magnolin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



